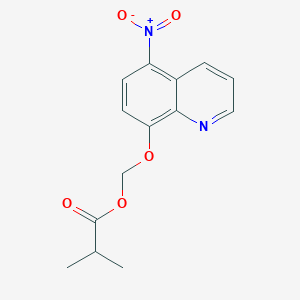
Dntt-2,9-C10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene, commonly referred to as Dntt-2,9-C10, is an organic compound with the chemical formula C42H52S2. It is a white to yellow crystalline solid with a melting point of approximately 230°C . This compound is notable for its applications in organic electronic devices, particularly in organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs), due to its excellent charge transport properties and high carrier mobility .
Preparation Methods
The synthesis of 2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene involves a multi-step reaction process. The preparation method includes a two-step bromination reaction catalyzed by sodium chloroformate, followed by a reaction with potassium sulfate, and finally, dehydrogenation by heating under a hydrogen atmosphere . Industrial production methods often involve solution-processing techniques, such as low-speed solution shearing, to deposit large-area, high-performance crystals .
Chemical Reactions Analysis
2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .
Scientific Research Applications
2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene has a wide range of scientific research applications. In chemistry, it is used to prepare high-performance OFETs and OTFTs due to its high carrier mobility and stability . In biology and medicine, it is explored for its potential use in biosensors and bioelectronics. In the industry, it is utilized in the production of organic light-emitting diodes (OLEDs) and organic solar cells, where it contributes to good charge transport properties and high quantum efficiency .
Mechanism of Action
The mechanism of action of 2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene involves its role as a hole-transporting material in organic semiconductors. It facilitates the movement of positive charge carriers (holes) through its conjugated molecular structure, which enhances the performance of electronic devices. The molecular targets and pathways involved include the interaction with gold source and drain contacts in transistors, where it improves charge exchange and reduces contact resistance .
Comparison with Similar Compounds
2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene is compared with other similar compounds, such as 2,7-didecyl-benzothieno-benzothiopene (C10-BTBT), 3,9-didecyl-dinaphtho-thiophene (C10-DNT), and didecyl-sexithiophene (C10-6T). These compounds share similar structural features and applications in organic electronics. 2,9-Didecyldinaphtho[2,3-b:2’,3’-f]thieno[3,2-b]thiophene is unique in its superior charge transport properties and stability, making it a preferred choice for high-performance OFETs and OTFTs .
Properties
Molecular Formula |
C42H52S2 |
|---|---|
Molecular Weight |
621.0 g/mol |
IUPAC Name |
7,19-didecyl-12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2(11),3,5,7,9,14(23),15,17,19,21-undecaene |
InChI |
InChI=1S/C42H52S2/c1-3-5-7-9-11-13-15-17-19-31-21-23-33-27-37-39(29-35(33)25-31)43-42-38-28-34-24-22-32(20-18-16-14-12-10-8-6-4-2)26-36(34)30-40(38)44-41(37)42/h21-30H,3-20H2,1-2H3 |
InChI Key |
LNWJGRPGRSTXTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC2=CC3=C(C=C2C=C1)C4=C(S3)C5=C(S4)C=C6C=C(C=CC6=C5)CCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)
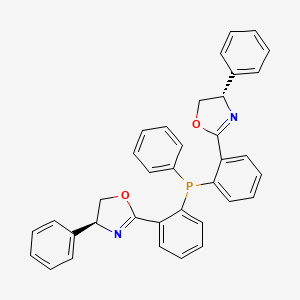
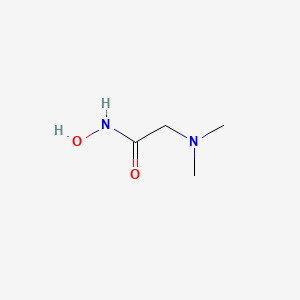
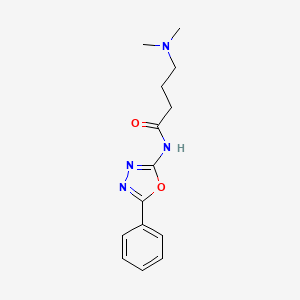
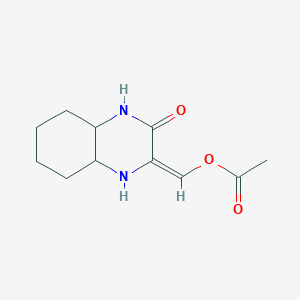
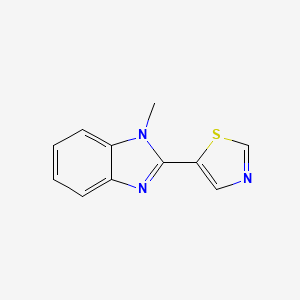
![Acetamide, N-[2-[2-(1H-imidazol-2-yl)phenyl]-1H-benzimidazol-5-yl]-](/img/structure/B12934329.png)

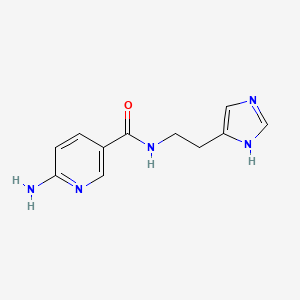
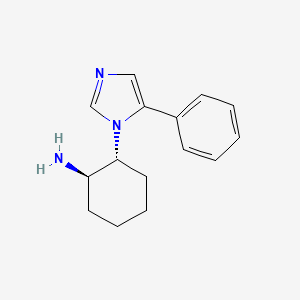
![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)

![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)
